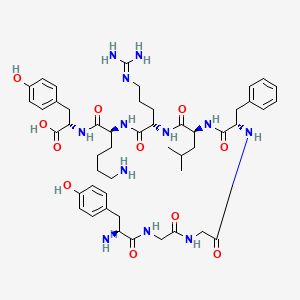
1610056-01-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the Chemical Abstracts Service number 1610056-01-3 is known as Peptide T trifluoroacetate. Peptide T trifluoroacetate is an octapeptide derived from the V2 region of the human immunodeficiency virus type 1 glycoprotein 120. This compound functions as a ligand for the cluster of differentiation 4 receptor, thereby effectively inhibiting the binding of the human immunodeficiency virus to the cluster of differentiation 4 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Peptide T trifluoroacetate is synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out using fluorenylmethyloxycarbonyl chemistry, which protects the amino groups of the amino acids during the coupling reactions. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography .
Industrial Production Methods
Industrial production of Peptide T trifluoroacetate follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process involves high-performance liquid chromatography, and the final product is lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions
Peptide T trifluoroacetate primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole are commonly used for coupling amino acids.
Peptide Cleavage: Trifluoroacetic acid is used to cleave the peptide from the resin and remove protecting groups
Major Products
The major product formed from these reactions is the desired peptide sequence, Peptide T trifluoroacetate, which is then purified and characterized .
Scientific Research Applications
Peptide T trifluoroacetate has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in inhibiting the binding of the human immunodeficiency virus to the cluster of differentiation 4 receptor.
Medicine: Explored for its potential therapeutic effects in preventing human immunodeficiency virus infection.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Peptide T trifluoroacetate exerts its effects by binding to the cluster of differentiation 4 receptor on the surface of T cells. This binding prevents the human immunodeficiency virus glycoprotein 120 from attaching to the cluster of differentiation 4 receptor, thereby inhibiting viral entry into the host cells. The molecular targets involved are the cluster of differentiation 4 receptor and the human immunodeficiency virus glycoprotein 120 .
Comparison with Similar Compounds
Similar Compounds
Peptide T: The non-trifluoroacetate form of Peptide T trifluoroacetate.
Peptide T acetate: Another salt form of Peptide T.
Peptide T hydrochloride: A hydrochloride salt form of Peptide T
Uniqueness
Peptide T trifluoroacetate is unique due to its trifluoroacetate salt form, which may influence its solubility and stability compared to other salt forms. This can affect its handling and storage conditions, making it a preferred choice in certain research and industrial applications .
Properties
CAS No. |
1610056-01-3 |
|---|---|
Molecular Formula |
C₃₇H₅₆F₃N₉O₁₈ |
Molecular Weight |
971.89 |
sequence |
One Letter Code: ASTTTNYT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B612483.png)



